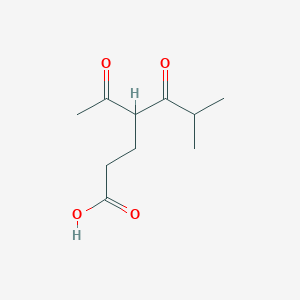
4-Acetyl-6-methyl-5-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-6-methyl-5-oxoheptanoic acid is an organic compound with a complex structure that includes both ketone and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-6-methyl-5-oxoheptanoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with 4-methyl-2-pentanone, followed by oxidation and subsequent hydrolysis. The reaction conditions typically involve the use of a base such as sodium hydroxide for the condensation step, and an oxidizing agent like potassium permanganate for the oxidation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced separation techniques such as distillation and crystallization is also common to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetyl-6-methyl-5-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the methyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products:
Oxidation: this compound can be converted to this compound.
Reduction: The reduction of the ketone group yields 4-acetyl-6-methyl-5-hydroxyheptanoic acid.
Substitution: Halogenated derivatives such as 4-acetyl-6-methyl-5-chloroheptanoic acid.
Aplicaciones Científicas De Investigación
4-Acetyl-6-methyl-5-oxoheptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-acetyl-6-methyl-5-oxoheptanoic acid involves its interaction with specific molecular targets. The ketone and carboxylic acid groups allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
6-Oxoheptanoic acid: Shares a similar structure but lacks the acetyl and methyl groups.
4-Methyl-5-oxoheptanoic acid: Similar structure but lacks the acetyl group.
4-Acetyl-5-oxoheptanoic acid: Similar structure but lacks the methyl group.
Uniqueness: 4-Acetyl-6-methyl-5-oxoheptanoic acid is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
90208-46-1 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
4-acetyl-6-methyl-5-oxoheptanoic acid |
InChI |
InChI=1S/C10H16O4/c1-6(2)10(14)8(7(3)11)4-5-9(12)13/h6,8H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
KJDDCHZRINKXTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C(CCC(=O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 2-[[4-(dimethylamino)phenyl]amino]-1,2-diphenyl-](/img/structure/B14382079.png)
![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14382081.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14382090.png)
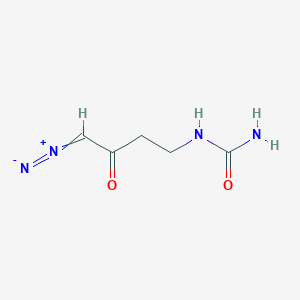
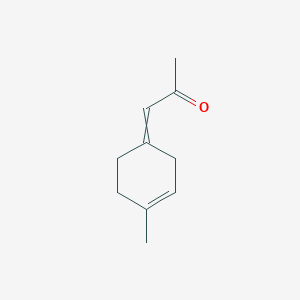
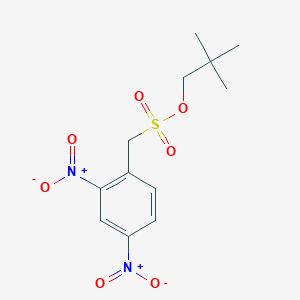
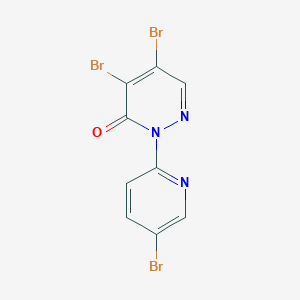
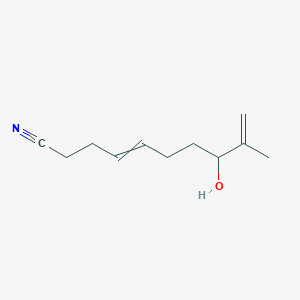
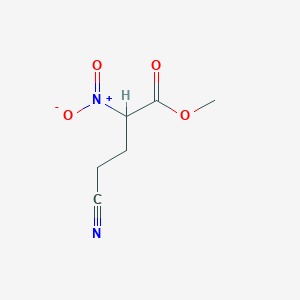

![Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate](/img/structure/B14382134.png)
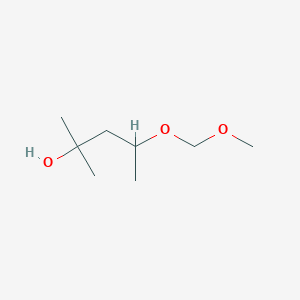
![10-[3-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14382159.png)

